[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
CAS No.: 2411240-62-3
Cat. No.: VC6415386
Molecular Formula: C8H8ClF3N2O2
Molecular Weight: 256.61
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2411240-62-3 |
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Molecular Formula | C8H8ClF3N2O2 |
Molecular Weight | 256.61 |
IUPAC Name | [2-nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H7F3N2O2.ClH/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12;/h1-3H,4,12H2;1H |
Standard InChI Key | IPCQEKVWBNRDHD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)CN)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s molecular formula is C₈H₈ClF₃N₂O₂, with a molecular weight of 256.61 g/mol. Its IUPAC name, [2-nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride, reflects the substitution pattern: a nitro group at the ortho position (C2) and a trifluoromethyl group at the para position (C5) relative to the methanamine moiety. The hydrochloride salt forms via protonation of the primary amine group, as confirmed by its SMILES notation: C1=CC(=C(C=C1C(F)(F)F)CN)[N+](=O)[O-].Cl
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Table 1: Key Chemical Properties
Property | Value |
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CAS No. | 2411240-62-3 |
Molecular Formula | C₈H₈ClF₃N₂O₂ |
Molecular Weight | 256.61 g/mol |
IUPAC Name | [2-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride |
SMILES | C1=CC(=C(C=C1C(F)(F)F)CN)N+[O-].Cl |
InChI Key | IPCQEKVWBNRDHD-UHFFFAOYSA-N |
Structural and Electronic Characteristics
The benzene ring’s electron-withdrawing nitro and trifluoromethyl groups create a strongly electron-deficient aromatic system. This polarization enhances reactivity toward nucleophilic substitution and facilitates interactions with biological targets. X-ray crystallography of analogous compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, reveals planar geometry at the nitro-substituted carbon and steric hindrance from the trifluoromethyl group . These features influence regioselectivity in subsequent reactions, particularly in drug candidate synthesis .
Synthesis and Manufacturing
Industrial Synthesis Routes
The synthesis typically proceeds via nitration and trifluoromethylation of precursor benzene derivatives. A common pathway involves:
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Nitration of 5-(Trifluoromethyl)benzylamine: Treatment with a nitric acid-sulfuric acid mixture introduces the nitro group at the ortho position, yielding the nitro intermediate.
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Salt Formation: The free amine is converted to its hydrochloride salt using hydrochloric acid, improving stability and crystallinity.
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate in Anti-Tuberculosis Agents
The compound’s nitro group serves as a pharmacophore in 1,3-benzothiazinone derivatives, a class of anti-tuberculosis agents. For example, Richter et al. (2020) utilized a related nitrobenzamide intermediate to synthesize 8-nitro-1,3-benzothiazin-4-ones, which inhibit mycobacterial cell wall synthesis . Although [2-nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride itself showed no activity against Mycobacterium smegmatis at 100 µM, its structural analogs demonstrated potent bactericidal effects .
Herbicide Development
In agrochemistry, the compound’s electron-deficient aromatic ring facilitates coupling with phenoxy groups to form diphenyl ether herbicides. A 1990 study by Yoshimoto et al. highlighted its utility in synthesizing 2,4-bis(substituted phenoxy)nitrobenzenes, which disrupt plant cell membrane integrity . The trifluoromethyl group enhances lipid solubility, improving herbicidal penetration into waxy cuticles .
Parameter | Recommendation |
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Personal Protective Equipment (PPE) | Nitrile gloves, lab coat, safety goggles |
Ventilation | Use in fume hood |
Storage Conditions | Cool (2–8°C), dry, inert atmosphere |
Disposal | Incineration at >1000°C |
Solubility and Stability
The compound’s solubility in common solvents remains unquantified, but hydrochloride salts generally exhibit moderate solubility in polar solvents (e.g., water, ethanol). Stability tests indicate decomposition above 150°C, releasing toxic fumes (NOₓ, HCl).
Recent Advances and Future Directions
Mechanistic Studies in Drug Design
Recent crystallographic analyses of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, have clarified steric and electronic interactions between nitroaromatics and biological targets . Computational modeling predicts that substituting the methanamine group with bulkier amines (e.g., piperazine) could enhance binding affinity to mycobacterial enzymes .
Green Chemistry Approaches
Efforts to improve synthesis sustainability include:
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